molecular formula C6H10F2O3 B2624938 Ethyl 2,2-difluoro-3-hydroxybutanoate CAS No. 321942-91-0

Ethyl 2,2-difluoro-3-hydroxybutanoate

Cat. No.: B2624938
CAS No.: 321942-91-0
M. Wt: 168.14
InChI Key: ONGVAFSENCMVGI-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxybutanoate is an organic compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butanoate ester. It is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxybutanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-fluoro-3-hydroxybutanoate: Similar structure but with only one fluorine atom.

    Ethyl 3-hydroxybutanoate: Lacks fluorine atoms, resulting in different chemical properties.

    Ethyl 2,2-difluoro-3-oxobutanoate: Oxidized form of ethyl 2,2-difluoro-3-hydroxybutanoate.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGVAFSENCMVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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